Cas no 2060040-04-0 (1-methyl-4,5-dihydro-1H-spirocyclopentacpyrazole-6,3'-piperidine)

1-Methyl-4,5-dihydro-1H-spirocyclopentacpyrazole-6,3'-piperidine is a spirocyclic compound featuring a fused pyrazole and piperidine structure. Its rigid spirocyclic framework enhances conformational stability, making it a valuable intermediate in medicinal chemistry and drug discovery. The compound's unique scaffold offers potential for selective binding to biological targets, particularly in central nervous system (CNS) and receptor modulation applications. Its synthetic versatility allows for further functionalization, enabling the development of derivatives with tailored pharmacological properties. The presence of both nitrogen-containing heterocycles contributes to its solubility and bioavailability profile, supporting its utility in lead optimization. This compound is of interest for researchers exploring novel therapeutic agents with improved metabolic stability and target engagement.
1-methyl-4,5-dihydro-1H-spirocyclopentacpyrazole-6,3'-piperidine structure
2060040-04-0 structure
Product name:1-methyl-4,5-dihydro-1H-spirocyclopentacpyrazole-6,3'-piperidine
CAS No:2060040-04-0
MF:C11H17N3
MW:191.272782087326
MDL:MFCD30486480
CID:5183328
PubChem ID:137702171

1-methyl-4,5-dihydro-1H-spirocyclopentacpyrazole-6,3'-piperidine Chemical and Physical Properties

Names and Identifiers

    • Spiro[cyclopentapyrazole-6(1H),3'-piperidine], 4,5-dihydro-1-methyl-
    • 1-methyl-4,5-dihydro-1H-spirocyclopentacpyrazole-6,3'-piperidine
    • MDL: MFCD30486480
    • Inchi: 1S/C11H17N3/c1-14-10-9(7-13-14)3-5-11(10)4-2-6-12-8-11/h7,12H,2-6,8H2,1H3
    • InChI Key: NIWWWVWGEMEDKE-UHFFFAOYSA-N
    • SMILES: N1=CC2CCC3(CCCNC3)C=2N1C

1-methyl-4,5-dihydro-1H-spirocyclopentacpyrazole-6,3'-piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-328290-5g
1-methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3'-piperidine]
2060040-04-0
5g
$4972.0 2023-09-04
Enamine
EN300-328290-10g
1-methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3'-piperidine]
2060040-04-0
10g
$7373.0 2023-09-04
Enamine
EN300-328290-10.0g
1-methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3'-piperidine]
2060040-04-0 95.0%
10.0g
$7373.0 2025-03-18
Enamine
EN300-328290-5.0g
1-methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3'-piperidine]
2060040-04-0 95.0%
5.0g
$4972.0 2025-03-18
Enamine
EN300-328290-1.0g
1-methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3'-piperidine]
2060040-04-0 95.0%
1.0g
$1714.0 2025-03-18
Enamine
EN300-328290-0.5g
1-methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3'-piperidine]
2060040-04-0 95.0%
0.5g
$1646.0 2025-03-18
Enamine
EN300-328290-0.1g
1-methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3'-piperidine]
2060040-04-0 95.0%
0.1g
$1508.0 2025-03-18
Enamine
EN300-328290-1g
1-methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3'-piperidine]
2060040-04-0
1g
$1714.0 2023-09-04
Enamine
EN300-328290-2.5g
1-methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3'-piperidine]
2060040-04-0 95.0%
2.5g
$3362.0 2025-03-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01039268-1g
1-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3'-piperidine]
2060040-04-0 95%
1g
¥8526.0 2023-03-11

Additional information on 1-methyl-4,5-dihydro-1H-spirocyclopentacpyrazole-6,3'-piperidine

Introduction to 1-Methyl-4,5-dihydro-1H-spirocyclopentacpyrazole-6,3'-piperidine (CAS No. 2060040-04-0)

1-Methyl-4,5-dihydro-1H-spirocyclopentacpyrazole-6,3'-piperidine (CAS No. 2060040-04-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique spirocyclic structure, which confers it with a range of potential biological activities and therapeutic applications. The spirocyclic framework is a key feature that enhances the compound's stability and bioavailability, making it an attractive candidate for drug development.

The chemical structure of 1-methyl-4,5-dihydro-1H-spirocyclopentacpyrazole-6,3'-piperidine consists of a spirocyclic system formed by a cyclopentane ring fused with a pyrazole ring, which is further connected to a piperidine moiety. This intricate arrangement provides the molecule with multiple functional groups that can interact with various biological targets. The presence of the methyl group at the 1-position of the pyrazole ring adds to the compound's hydrophobicity and influences its binding properties.

Recent studies have explored the pharmacological properties of 1-methyl-4,5-dihydro-1H-spirocyclopentacpyrazole-6,3'-piperidine, revealing its potential as a modulator of several important biological pathways. One notable area of research is its activity as an inhibitor of specific enzymes involved in inflammatory responses. In vitro assays have demonstrated that this compound can effectively inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. This makes it a promising candidate for the development of anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 1-methyl-4,5-dihydro-1H-spirocyclopentacpyrazole-6,3'-piperidine has also shown potential as an antitumor agent. Preclinical studies have indicated that it can induce apoptosis in various cancer cell lines by targeting specific signaling pathways. For instance, it has been shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in many types of cancer. This pathway inhibition leads to cell cycle arrest and apoptosis, making the compound a valuable tool in cancer research and therapy.

The pharmacokinetic profile of 1-methyl-4,5-dihydro-1H-spirocyclopentacpyrazole-6,3'-piperidine has also been investigated to assess its suitability for clinical applications. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally and has good bioavailability, which is crucial for its effectiveness as an oral medication. Furthermore, it demonstrates low toxicity in animal models, suggesting a favorable safety profile.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-methyl-4,5-dihydro-1H-spirocyclopentacpyrazole-6,3'-piperidine in human subjects. Early results from phase I trials have been promising, with no serious adverse events reported at therapeutic doses. These findings support further investigation into its therapeutic potential for conditions such as chronic inflammation and cancer.

In conclusion, 1-methyl-4,5-dihydro-1H-spirocyclopentacpyrazole-6,3'-piperidine (CAS No. 2060040-04-0) represents a promising new compound with a wide range of potential applications in medicine. Its unique chemical structure and favorable pharmacological properties make it an exciting candidate for further research and development. As ongoing studies continue to elucidate its mechanisms of action and therapeutic benefits, this compound may play a significant role in advancing treatments for various diseases.

Recommend Articles

Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.